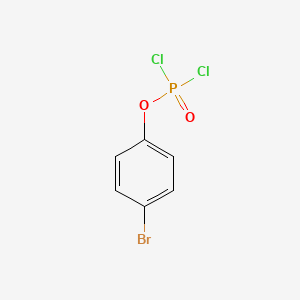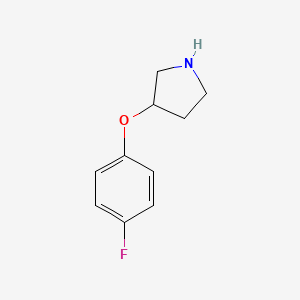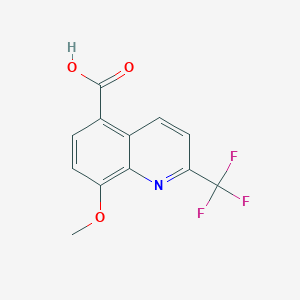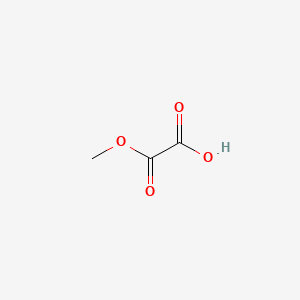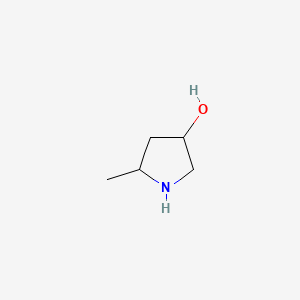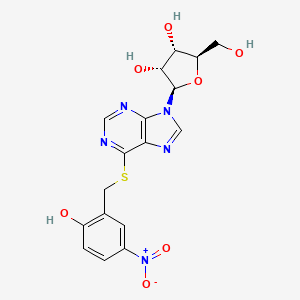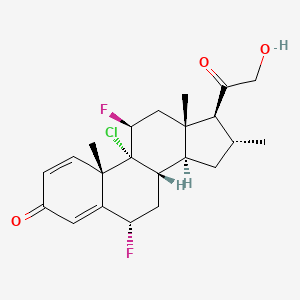
1-(4-Bromophenyl)pyrene
Overview
Description
1-(4-Bromophenyl)pyrene is an organic compound that belongs to the class of bromopyrenes. It is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its stability and unique photophysical properties. The compound’s molecular formula is C22H13Br, and it has a molecular weight of 357.25 g/mol .
Mechanism of Action
Target of Action
1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of this compound, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as benzo[a]pyrene, can interact with various enzymes and proteins . These interactions often involve the aromatic hydrocarbon receptor (AhR) pathway
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages
Metabolic Pathways
Similar compounds are known to be metabolized via the cytochrome P450-dependent metabolic processes
Transport and Distribution
Similar compounds are known to be highly fat-soluble and therefore tend to accumulate in fat and liver tissues
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)pyrene can be synthesized through various methods, with one common approach being the Suzuki–Miyaura coupling reaction. This method involves the reaction of 4-bromophenylboronic acid with pyrene under the influence of a palladium catalyst. The reaction typically takes place in a solvent such as toluene, with a base like potassium carbonate, and is conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of phenyl-substituted pyrene derivatives.
Oxidation: Formation of pyrenequinones.
Reduction: Formation of pyrene or hydrogenated pyrene derivatives.
Scientific Research Applications
1-(4-Bromophenyl)pyrene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 1-Bromopyrene
- 4-Bromopyrene
- 1,3,6,8-Tetrabromopyrene
Uniqueness
1-(4-Bromophenyl)pyrene is unique due to the presence of both a bromine atom and a phenyl group attached to the pyrene core. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
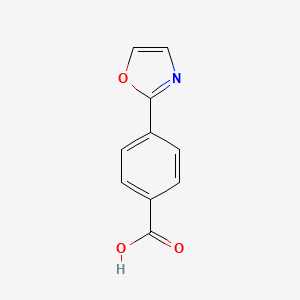
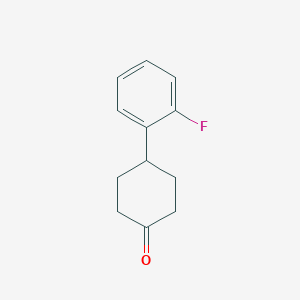
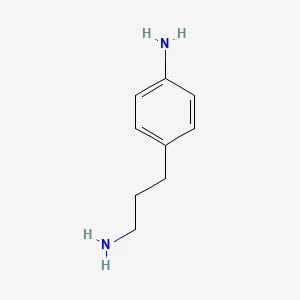

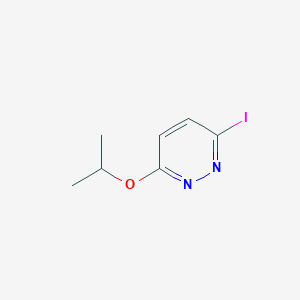
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
